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Abstract
Fluminorex, chemically designated as (RS)-5-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-

oxazol-2-amine, is a centrally acting sympathomimetic agent developed in the 1960s as an

appetite suppressant. As a member of the 2-amino-5-aryloxazoline class, it shares structural

and functional similarities with other anorectic agents such as aminorex and 4-methylaminorex.

While specific quantitative pharmacological data for Fluminorex is scarce in publicly available

literature, its mechanism of action is inferred to be primarily mediated through the release of

monoamine neurotransmitters, particularly dopamine and norepinephrine. This technical guide

synthesizes the available information on Fluminorex and its structural analogs to provide a

comprehensive overview of its pharmacological profile, including its mechanism of action,

expected effects on monoamine transporters, and anorectic activity. Detailed experimental

protocols for assessing these pharmacological parameters are also provided to facilitate further

research.
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Fluminorex emerged from a series of investigations into 2-amino-5-aryloxazoline derivatives

as potent anorectic agents.[1] Developed by McNeil Laboratories, it was identified as a

compound with significant central nervous system (CNS) stimulant and appetite-suppressant

properties.[2] Structurally, Fluminorex is an analog of aminorex, with a trifluoromethyl

substitution at the para-position of the phenyl ring. This substitution is noted to augment its

anorectic activity.[3] Due to the limited specific research on Fluminorex, this guide will heavily

reference data from its close analog, aminorex, to build a comprehensive pharmacological

profile, with the clear stipulation that these are inferred properties.

Chemical and Physical Properties
Property Value Source

IUPAC Name

5-[4-

(trifluoromethyl)phenyl]-4,5-

dihydro-1,3-oxazol-2-amine

PubChem

Molecular Formula C10H9F3N2O PubChem

Molecular Weight 230.19 g/mol PubChem

CAS Number 720-76-3 PubChem

Chirality Racemic Wikipedia

Pharmacodynamics: Mechanism of Action
Fluminorex is classified as a centrally acting sympathomimetic.[2] Its pharmacological effects

are believed to be mediated by its interaction with monoamine transporters, leading to the

release of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT). This

action increases the concentration of these neurotransmitters in the synaptic cleft, leading to

enhanced signaling at their respective postsynaptic receptors. This mechanism is consistent

with that of its well-studied analog, aminorex, which is a potent monoamine releasing agent.[2]

[4]

Interaction with Monoamine Transporters
While direct binding affinity (Ki) and functional activity (EC50 for release) data for Fluminorex
at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter
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(SERT) are not available, data from aminorex and its analogs strongly suggest that

Fluminorex acts as a substrate for these transporters, leading to non-vesicular release of

monoamines.[2][4]

The signaling pathway for a monoamine releasing agent like Fluminorex is depicted below:
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Figure 1: Inferred signaling pathway of Fluminorex as a monoamine releasing agent.

Anorectic Activity
The primary therapeutic indication for which Fluminorex was developed is appetite

suppression. The anorectic effects of 2-amino-5-aryloxazoline derivatives are well-documented.

[1][3] While a specific ED50 value for Fluminorex is not provided in the seminal 1963 paper by

Poos et al., it is noted that para-substitution on the phenyl ring, as is the case with

Fluminorex's trifluoromethyl group, augments anorectic activity.[3] For context, the anorectic

potencies of aminorex and other analogs in rats are presented in the table below.

Table 1: Anorectic Activity of Aminorex and Analogs in Rats

Compound
Anorectic ED50 (mg/kg,
p.o.)

Reference

Aminorex 5.8 [2]

4-Methylaminorex
~4 times more potent than

aminorex
[5]

d-Amphetamine Sulfate 6.8 [2]

Fluminorex
Potent anorectic activity

observed
[3]

Pharmacokinetics
Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion) for

Fluminorex are not available in the current literature. Based on its chemical structure as a

small, lipophilic molecule, it is expected to be orally bioavailable and cross the blood-brain

barrier to exert its central effects. Metabolism would likely involve pathways common for

amphetamine-like substances. Further research is required to elucidate the specific

pharmacokinetic profile of Fluminorex.
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To facilitate further investigation into the pharmacological profile of Fluminorex, detailed

methodologies for key experiments are provided below.

In Vitro Monoamine Release Assay
This protocol describes a common method to determine the potency (EC50) of a compound to

induce the release of monoamines from isolated nerve terminals (synaptosomes).[6]

Experimental Workflow:
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Figure 2: Workflow for an in vitro monoamine release assay.
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Protocol Details:

Tissue Preparation: Dissect brain regions rich in the monoamine of interest (e.g., striatum for

dopamine) from rats.

Synaptosome Isolation: Homogenize the tissue in a buffered sucrose solution and perform

differential centrifugation to isolate synaptosomes.

Radiolabeling: Incubate the synaptosomes with a radiolabeled monoamine (e.g.,

[3H]dopamine) to allow for uptake.

Superfusion: Place the radiolabeled synaptosomes in a superfusion apparatus and wash

with buffer to establish a stable baseline of radioactivity.

Drug Application: Introduce Fluminorex at various concentrations into the superfusion buffer.

Quantification: Measure the radioactivity in the collected fractions of the superfusion buffer

using liquid scintillation counting.

Data Analysis: Plot the concentration-response curve and calculate the EC50 value, which is

the concentration of Fluminorex that produces 50% of the maximal monoamine release.

Radioligand Binding Assay for Monoamine Transporters
This protocol is used to determine the binding affinity (Ki) of Fluminorex for a specific

monoamine transporter (e.g., DAT).[7][8]

Experimental Workflow:
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Figure 3: Workflow for a radioligand binding assay.

Protocol Details:

Membrane Preparation: Prepare crude membrane fractions from cells stably or transiently

expressing the human monoamine transporter of interest (e.g., hDAT).

Competitive Binding: In a multi-well plate, incubate the membranes with a fixed

concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT) and varying

concentrations of Fluminorex.

Equilibration: Allow the binding reaction to reach equilibrium.
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Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the

membrane-bound radioligand from the free radioligand.

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

Data Analysis: Determine the IC50 value (the concentration of Fluminorex that inhibits 50%

of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff

equation.

Conclusion
Fluminorex is a classic anorectic agent from the 2-amino-5-aryloxazoline class with a

pharmacological profile strongly indicative of a monoamine releasing agent. While direct

quantitative data for Fluminorex remains elusive, the extensive research on its structural

analogs, particularly aminorex, provides a solid foundation for understanding its mechanism of

action and potential physiological effects. The primary mode of action is inferred to be the

induction of dopamine and norepinephrine release in the central nervous system, leading to its

observed anorectic and stimulant properties. Further research, utilizing the experimental

protocols outlined in this guide, is necessary to definitively quantify the binding affinities,

functional potencies, and pharmacokinetic parameters of Fluminorex. Such data would be

invaluable for a complete understanding of its pharmacological profile and for guiding the

development of novel therapeutics targeting monoamine transporters.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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